molecular formula C9H12ClNO2 B1433271 2-Methyl-3-pyridin-3-yl-propionic acid hydrochloride CAS No. 1956309-53-7

2-Methyl-3-pyridin-3-yl-propionic acid hydrochloride

Cat. No.: B1433271
CAS No.: 1956309-53-7
M. Wt: 201.65 g/mol
InChI Key: VMOMGWQTLQSBLB-UHFFFAOYSA-N
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Description

2-Methyl-3-pyridin-3-yl-propionic acid hydrochloride is a chemical compound with the molecular formula C9H12ClNO2. It is a white solid with a molecular weight of 201.65 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-3-pyridin-3-yl-propionic acid hydrochloride typically involves the reaction of 3-pyridinepropionic acid with methylating agents under controlled conditions. One common method is the α-methylation of substituted pyridines using a continuous flow setup with Raney nickel as a catalyst and a low boiling point alcohol like 1-propanol at high temperatures . This method is advantageous due to its high selectivity, shorter reaction times, and reduced waste.

Industrial Production Methods: Industrial production of this compound may involve large-scale continuous flow synthesis, which offers benefits such as increased safety, avoidance of work-up procedures, and greener chemistry practices .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-3-pyridin-3-yl-propionic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: It can participate in substitution reactions, particularly nucleophilic substitutions, due to the presence of the pyridine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

2-Methyl-3-pyridin-3-yl-propionic acid hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-3-pyridin-3-yl-propionic acid hydrochloride involves its interaction with specific molecular targets and pathways. For instance, its derivatives may bind to multiple receptors with high affinity, influencing various biological processes . The exact pathways and molecular targets can vary depending on the specific application and derivative used.

Comparison with Similar Compounds

Uniqueness: 2-Methyl-3-pyridin-3-yl-propionic acid hydrochloride is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity

Biological Activity

2-Methyl-3-pyridin-3-yl-propionic acid hydrochloride (CAS No. 1956309-53-7) is a compound of interest due to its diverse biological activities. This article reviews the biochemical properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

The compound exhibits significant interactions with various biomolecules, influencing cellular processes. It has been shown to modulate enzyme activity, affecting pathways related to metabolism and cell signaling. Notably, this compound can act as both a substrate and an inhibitor for specific enzymes, depending on the context of the biochemical reactions involved.

The mechanism of action involves binding to specific receptors and enzymes, leading to alterations in their activity. This compound can inhibit key metabolic enzymes, thereby influencing cellular proliferation and apoptosis. Furthermore, it may interact with transcription factors that regulate gene expression, contributing to its biological effects .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. It has demonstrated activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate that this compound could serve as a promising candidate for developing new antibacterial agents .

Anticancer Properties

The compound has shown promising results in vitro against several cancer cell lines. For instance, it exhibited cytotoxic effects with IC50 values in the low micromolar range across different cancer types, including breast and liver cancer cells. These findings suggest that it may induce apoptosis and inhibit cell cycle progression in tumor cells .

Anti-inflammatory Effects

Research indicates that this compound possesses anti-inflammatory properties. It may inhibit pathways associated with inflammation, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .

Case Studies

Several case studies have documented the biological effects of this compound:

  • Antibacterial Study : A study tested the compound against E. faecalis and K. pneumoniae, revealing significant inhibition zones comparable to standard antibiotics like ceftriaxone .
  • Cytotoxicity in Cancer Cells : In a comparative study with doxorubicin, this compound showed similar or superior cytotoxicity against MCF-7 breast cancer cells, indicating its potential as an anticancer agent.
  • Inflammation Model : In animal models of inflammation, administration of the compound resulted in reduced inflammatory markers and improved clinical scores, supporting its role in managing inflammatory diseases .

Dosage Effects and Safety Profile

The biological activity of this compound is dose-dependent. Lower doses tend to exhibit therapeutic benefits, while higher doses may lead to toxicity. Studies have indicated that careful dosage management is crucial for maximizing efficacy while minimizing adverse effects.

Comparative Analysis

Activity This compound Standard Antibiotic Reference
AntibacterialEffective against E. faecalis (MIC: 40–50 µg/mL)Ceftriaxone
CytotoxicityIC50 = 12.41 µM (MCF-7 cells)Doxorubicin (IC50 = 2.29 µM)
Anti-inflammatorySignificant reduction in inflammatory markersN/A

Properties

IUPAC Name

2-methyl-3-pyridin-3-ylpropanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2.ClH/c1-7(9(11)12)5-8-3-2-4-10-6-8;/h2-4,6-7H,5H2,1H3,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMOMGWQTLQSBLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CN=CC=C1)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1956309-53-7
Record name 2-methyl-3-(pyridin-3-yl)propanoic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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